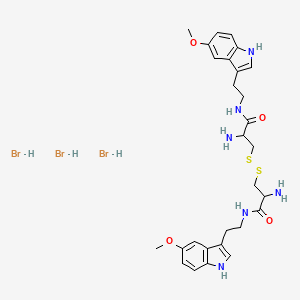
3,3'-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide is a complex organic compound that belongs to the tryptamine family Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan and are known for their significant roles in biological systems, particularly as neurotransmitters and psychoactive substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tryptamine core, followed by the introduction of the methoxy groups and the cystyl moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may serve as a tool for studying neurotransmitter systems or as a probe for investigating cellular signaling pathways.
Medicine: Potential therapeutic applications could include the development of new drugs for neurological disorders or as a component of diagnostic assays.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways involved may include activation or inhibition of specific signaling cascades, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A closely related compound that also acts on serotonin receptors but lacks the cystyl moiety.
N,N-Dimethyltryptamine (DMT): Another tryptamine derivative known for its psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen with a similar structure but different functional groups.
Uniqueness
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide is unique due to the presence of both the cystyl and methoxy groups, which may confer distinct pharmacological properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
96867-73-1 |
|---|---|
Molecular Formula |
C28H39Br3N6O4S2 |
Molecular Weight |
827.5 g/mol |
IUPAC Name |
2-amino-3-[[2-amino-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-3-oxopropyl]disulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide;trihydrobromide |
InChI |
InChI=1S/C28H36N6O4S2.3BrH/c1-37-19-3-5-25-21(11-19)17(13-33-25)7-9-31-27(35)23(29)15-39-40-16-24(30)28(36)32-10-8-18-14-34-26-6-4-20(38-2)12-22(18)26;;;/h3-6,11-14,23-24,33-34H,7-10,15-16,29-30H2,1-2H3,(H,31,35)(H,32,36);3*1H |
InChI Key |
LNARNJSTMJNCAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CSSCC(C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)N)N.Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


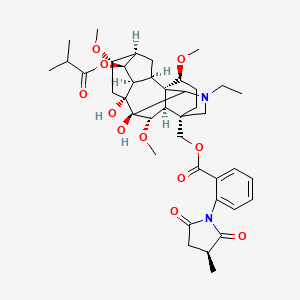
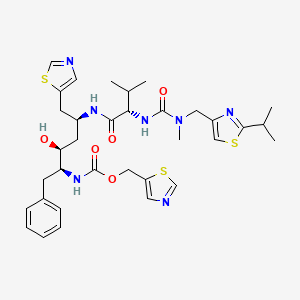
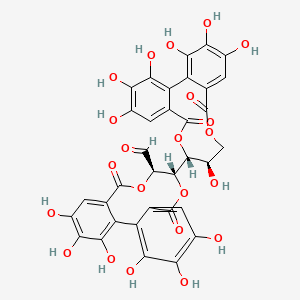
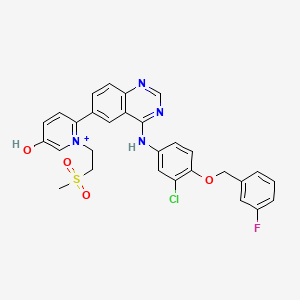
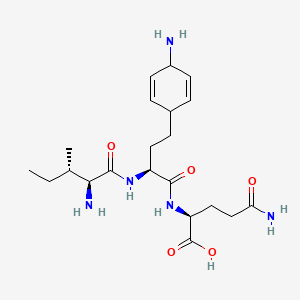
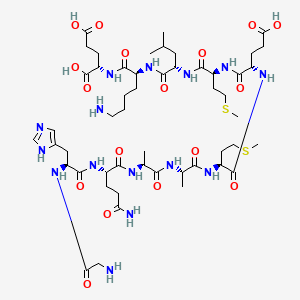
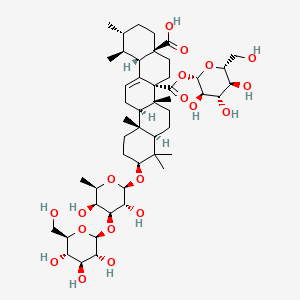

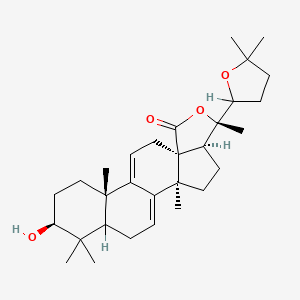
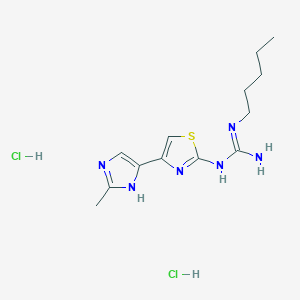
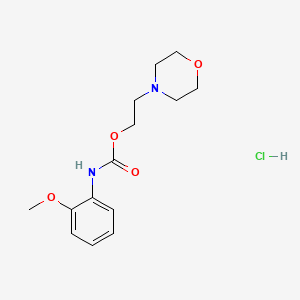
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


